2,3,5,5-Tetramethylhexan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,5-tetramethylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-8(9(2)7-11)6-10(3,4)5/h8-9H,6-7,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMANAOSOFXFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Sterically Hindered Amines in Advanced Organic Synthesis and Material Science
Sterically hindered amines, characterized by bulky substituents surrounding the nitrogen atom, play a crucial role in various facets of modern chemistry. Their unique steric environment imparts properties that are highly valuable in both advanced organic synthesis and material science.
In the realm of organic synthesis, the bulky nature of these amines makes them poor nucleophiles but effective non-nucleophilic bases. This property is exploited in elimination reactions where the abstraction of a proton is desired without the competing nucleophilic substitution. Furthermore, sterically hindered amines are instrumental as proton sponges in polymerisation processes, where they can scavenge acidic impurities that might otherwise interfere with the reaction. Current time information in Bangalore, IN. The development of new synthetic methods for creating sterically hindered primary amines, such as those involving photoredox catalysis, highlights their growing importance as building blocks for complex molecules and ligand libraries. nih.govbohrium.com
In material science, sterically hindered amines are widely recognized for their role as light stabilizers in polymers. They can effectively trap radicals generated by UV radiation, thus preventing the degradation of the polymer matrix. This application is of paramount importance in extending the lifespan and durability of a wide range of plastic materials. The interest in these compounds also extends to environmental applications, such as in the formulation of absorbents for carbon dioxide capture, where their specific steric and electronic properties can be tuned for improved efficiency and regeneration.
Overview of the Unique Structural Features and Chiral Centers of 2,3,5,5 Tetramethylhexan 1 Amine
The molecular structure of 2,3,5,5-tetramethylhexan-1-amine, with the chemical formula C10H23N, is notable for its significant branching and the presence of stereogenic centers. The systematic name reveals a hexane (B92381) backbone with methyl groups at positions 2, 3, 5, and 5, and a primary amine group at position 1.
A key feature of this molecule is its chirality. Alkanes with branched structures can be chiral if they possess a stereogenic center, which is a carbon atom attached to four different groups. wikipedia.org In the case of this compound, the carbon atoms at positions 2 and 3 of the hexane chain are potential chiral centers. The carbon at position 2 is bonded to a hydrogen atom, a methyl group, the C1-aminomethyl group, and the rest of the branched alkyl chain. Similarly, the carbon at position 3 is attached to a hydrogen atom, a methyl group, the C2-methyl group, and the rest of the alkyl chain. The presence of two stereogenic centers means that the molecule can exist as a set of stereoisomers, including enantiomers and diastereomers.
The stereochemistry of amines themselves is also a point of consideration. While amines with three different substituents on the nitrogen atom are chiral, they often undergo rapid pyramidal inversion, making the resolution of enantiomers difficult. libretexts.org However, in the case of this compound, the chirality arises from the carbon skeleton.
Interactive Data Table: Structural Features of this compound
| Feature | Description |
| Molecular Formula | C10H23N |
| IUPAC Name | This compound |
| Parent Alkane | Hexane |
| Substituents | -CH3 at C2, C3, C5, C5; -NH2 at C1 |
| Potential Chiral Centers | C2, C3 |
| Amine Classification | Primary Amine |
Identification of Key Research Questions and Motivations for Investigating 2,3,5,5 Tetramethylhexan 1 Amine
Despite its well-defined structure, a thorough review of the scientific literature reveals a significant lack of specific research focused on 2,3,5,5-tetramethylhexan-1-amine. This absence of dedicated studies presents a clear research gap and simultaneously outlines the primary motivations for its investigation.
The principal research question is the development of a viable and efficient synthetic route to this compound. A plausible approach would be the reductive amination of the corresponding aldehyde, 2,3,5,5-tetramethylhexanal. wikipedia.org The existence of a CAS number for this aldehyde (68391-29-7) suggests it is a known compound, making this a logical starting point for synthesis. bldpharm.com Investigating various reducing agents and reaction conditions for this transformation would be a key area of study. rsc.orgrsc.orgresearchgate.net
A second area of inquiry revolves around the detailed characterization of its stereoisomers. The synthesis would likely result in a mixture of diastereomers, and their separation and the determination of the absolute configuration of each enantiomer would be a significant undertaking. This would involve techniques such as chiral chromatography and NMR spectroscopy using chiral solvating or derivatizing agents. nih.gov
Finally, the potential applications of this compound remain unexplored. Based on the known applications of other sterically hindered amines, research could be directed towards its efficacy as a non-nucleophilic base, a ligand in catalysis, or as a building block for novel materials and biologically active compounds. sigmaaldrich.com Its highly branched and chiral nature could lead to unique properties that differentiate it from less complex amines. The lack of current research provides a compelling opportunity to uncover the potential of this enigmatic molecule.
An in-depth exploration of advanced synthetic strategies for the formation of the sterically demanding chemical compound this compound is presented. This article navigates the complexities of constructing its highly branched carbon backbone and the subsequent regioselective introduction of a primary amine functionality at the C1 position.
Advanced Spectroscopic Analysis and Structural Elucidation of 2,3,5,5 Tetramethylhexan 1 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For a molecule with the structural complexity of 2,3,5,5-tetramethylhexan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chemically non-equivalent methyl, methylene, and methine protons, with extensive signal overlap anticipated in the aliphatic region (approximately 0.8-3.0 ppm). The protons on the carbon adjacent to the electron-withdrawing amine group (C1) would be deshielded and appear further downfield. projectguru.in Similarly, the ¹³C NMR spectrum will display distinct signals for each of the ten carbon atoms, with their chemical shifts influenced by their local electronic environment.
A definitive assignment requires 2D NMR techniques:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in the COSY spectrum would reveal the connectivity of the proton spin systems, allowing for the tracing of the carbon backbone. For instance, the protons on C1 would show a correlation to the proton on C2. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edupressbooks.pub This allows for the unambiguous assignment of protonated carbons. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Based on established chemical shift prediction models and data from structurally similar compounds, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound is presented below. modgraph.co.uknih.govst-andrews.ac.uknrel.govyoutube.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Proton(s) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| 1 | -CH₂-NH₂ | ~2.7 - 2.9 | m | ~45 - 50 |
| 2 | -CH- | ~1.5 - 1.7 | m | ~38 - 42 |
| 3 | -CH- | ~1.3 - 1.5 | m | ~48 - 52 |
| 4 | -CH₂- | ~1.1 - 1.3 | m | ~30 - 34 |
| 5 | -C- | - | - | ~32 - 36 |
| C2-CH₃ | -CH₃ | ~0.8 - 1.0 | d | ~15 - 20 |
| C3-CH₃ | -CH₃ | ~0.8 - 1.0 | d | ~18 - 23 |
| C5-(CH₃)₃ | -CH₃ (x3) | ~0.8 - 0.9 | s | ~28 - 32 |
The highly branched and acyclic nature of this compound allows for significant conformational flexibility due to rotation around its C-C single bonds. chemistrysteps.comlibretexts.org The preferred conformation(s) in solution can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY).
The NOESY experiment detects correlations between protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. nih.gov Cross-peaks in a NOESY spectrum indicate spatial proximity. For this compound, NOESY could reveal:
Interactions between the protons of the different methyl groups.
Correlations between methyl protons and protons on the hexane (B92381) backbone.
By analyzing the intensities of these NOESY cross-peaks, it is possible to estimate internuclear distances and determine the predominant conformation of the molecule in solution. For example, strong correlations between the protons of the C5-methyl groups and the proton on C3 would suggest a folded or bent conformation that brings these groups into close proximity.
The steric hindrance caused by the multiple methyl groups in this compound may lead to restricted rotation around some of the C-C bonds, particularly the C2-C3 and C3-C4 bonds. Such dynamic processes can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR). ias.ac.in
At low temperatures, the rotation around a sterically hindered bond may become slow on the NMR timescale. If this slow rotation results in magnetically non-equivalent environments for certain nuclei (e.g., the methyl groups), separate signals may be observed. As the temperature is increased, the rate of rotation increases. This leads to the broadening of the signals, their eventual coalescence into a single broad peak, and finally, a sharpening into a time-averaged signal at higher temperatures. nih.gov
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate of the exchange process and, consequently, the free energy of activation (ΔG‡) for the rotational barrier. ias.ac.in Such studies provide valuable insight into the molecule's conformational dynamics and the energetic landscape of its rotational isomers.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights
For this compound, the key expected vibrational modes include:
N-H Vibrations: As a primary amine, it will exhibit two characteristic N-H stretching bands in the IR spectrum between 3300 and 3500 cm⁻¹. libretexts.org An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹, and a broad N-H wagging band may be observed between 665-910 cm⁻¹. orgchemboulder.com
C-H Vibrations: Strong C-H stretching absorptions from the numerous methyl, methylene, and methine groups will be present in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range. orgchemboulder.com
C-N Vibrations: The C-N stretching vibration for an aliphatic amine typically appears as a medium to weak band in the 1020-1250 cm⁻¹ region. orgchemboulder.com
Raman spectroscopy provides complementary information. While N-H and C-H stretching modes are also active, the symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum. Both IR and Raman are sensitive to conformational changes, as different rotational isomers can give rise to slightly different vibrational frequencies.
Predicted Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) | Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong | Weak |
| C-H Bend (scissoring/deformation) | 1350 - 1470 | Medium | Medium |
| C-N Stretch | 1020 - 1250 | Medium to Weak | Medium |
| N-H Wag | 665 - 910 | Strong, Broad | Very Weak |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elemental composition and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within a few parts per million). nih.gov This precision allows for the determination of the exact elemental composition of the molecular ion. For this compound, the molecular formula is C₁₀H₂₃N. HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass. According to the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight, a key initial indicator for this compound. jove.com
The dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comyoutube.com This process results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. openochem.org For this compound, the alpha-cleavage involves the loss of the large C₈H₁₇ radical. This fragmentation is expected to produce the base peak (the most intense peak) in the mass spectrum.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺• | [C₁₀H₂₃N]⁺• | 157.1830 | Molecular Ion |
| [M - C₈H₁₇]⁺ | [C₂H₆N]⁺ | 44.0497 | Base Peak from Alpha-Cleavage |
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Connectivity
Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of organic molecules by analyzing the fragmentation patterns of precursor ions. For this compound, MS/MS analysis, typically involving collision-induced dissociation (CID), provides detailed insights into its structural connectivity. The process begins with the soft ionization of the molecule, usually forming the protonated species [M+H]⁺. This precursor ion is then isolated and subjected to energetic collisions with an inert gas, causing it to fragment into smaller product ions.
The fragmentation of protonated primary amines is well-characterized and follows predictable pathways that allow for structural confirmation. cdnsciencepub.comwhitman.edu The base peak in the mass spectra of many primary amines results from the cleavage of the C-C bond beta to the amino group. whitman.edu Other common fragmentation reactions include the loss of ammonia (B1221849) (NH₃) and the formation of various alkyl ions through cleavage along the carbon chain. cdnsciencepub.comnih.gov
For the protonated this compound molecule, several key fragmentation pathways are anticipated. The highly branched structure, particularly the quaternary carbon at the C5 position, significantly influences the fragmentation cascade. A prominent fragmentation pathway is expected to involve the cleavage of the C4-C5 bond, leading to the formation of a stable tert-butyl cation and a corresponding radical cation. Another significant pathway involves the loss of a neutral ammonia molecule from the protonated parent ion. The analysis of these characteristic fragment ions allows for the unambiguous confirmation of the molecule's carbon skeleton and the position of the amine group.
Table 1: Predicted Key Fragmentation Ions of Protonated this compound in MS/MS This table presents hypothetical data based on established fragmentation principles for branched alkylamines.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 158.2 | 141.2 | NH₃ | [C₁₀H₂₁]⁺ (Tetramethylhexyl cation) |
| 158.2 | 101.1 | C₄H₉• | Ion from cleavage at C4-C5 |
| 158.2 | 57.1 | C₆H₁₃N• | [C₄H₉]⁺ (tert-butyl cation) |
| 158.2 | 44.1 | C₈H₁₆ | [C₂H₆N]⁺ (Iminium ion) |
| 158.2 | 30.1 | C₉H₁₈ | [CH₄N]⁺ (Iminium ion) |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
This compound possesses a stereogenic center at the C3 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-2,3,5,5-Tetramethylhexan-1-amine. Chiroptical spectroscopy techniques are powerful, non-destructive methods used to investigate these chiral molecules. They measure the differential interaction of a chiral substance with left- and right-circularly polarized light. The two primary methods in this category are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These techniques are crucial for determining not only the enantiomeric purity (or enantiomeric excess) of a sample but also for assigning the absolute configuration of its chiral centers. nih.govfrontiersin.org
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Studies
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum contains positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as it passes through a chiral sample, also as a function of wavelength. ECD and ORD spectra of a pair of enantiomers are mirror images of each other.
The tertiary amine group in this compound is a relatively weak chromophore, which may result in weak ECD signals. electronicsandbooks.com To overcome this, a common strategy involves derivatizing the amine with a chromophoric group or forming a host-guest complex with a chiral, CD-active host. nsf.govcolumbia.edu This approach can induce or significantly enhance the Cotton effects, making the chiroptical response more intense and easier to interpret. acs.orgutexas.edu
The modern approach for assigning the absolute configuration involves a combination of experimental measurements and quantum-chemical calculations. nih.govfrontiersin.org The ECD and/or ORD spectra of the chiral amine are first recorded experimentally. Then, the spectra for one of the enantiomers (e.g., the (R)-enantiomer) are calculated using theoretical methods such as time-dependent density functional theory (TD-DFT). By comparing the sign, intensity, and shape of the experimentally measured Cotton effects with the computationally predicted spectrum, the absolute configuration of the enantiomer can be unambiguously assigned. nih.gov A positive correlation confirms the assigned configuration, while a mirror-image correlation indicates the opposite configuration.
Table 2: Hypothetical ECD Spectral Data for Enantiomers of a Chiral Amine Derivative This table illustrates the expected mirror-image relationship between the ECD spectra of (R)- and (S)-enantiomers.
| Enantiomer | Wavelength (nm) | Cotton Effect (Δε) |
|---|---|---|
| (R)-enantiomer | 220 | +4.5 |
| (R)-enantiomer | 250 | -2.1 |
| (S)-enantiomer | 220 | -4.5 |
| (S)-enantiomer | 250 | +2.1 |
Applications and Advanced Materials Science Utilizing 2,3,5,5 Tetramethylhexan 1 Amine As a Building Block
Role as a Chiral Ligand in Asymmetric Catalysis
While 2,3,5,5-tetramethylhexan-1-amine is a chiral monoamine, its application as a simple monodentate ligand in asymmetric catalysis is not extensively documented in scientific literature. The formation of highly stable and effective catalytic centers often relies on chelating ligands that can bind to a metal ion at multiple points. For this reason, research in this area has predominantly focused on structurally related chiral diamines, which can act as bidentate ligands. A prominent example is (3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine, whose two amino groups allow for the formation of stable chelate rings with transition metals, providing a rigid and well-defined chiral environment essential for enantioselective transformations.
Synthesis of Metal-Amine Complexes and Characterization
The synthesis of metal complexes for asymmetric catalysis is well-established with the diamine analog, (3R,4R)-3,4-diamino-2,2,5,5-tetramethylhexane. This compound acts as a bidentate ligand, coordinating to transition metals through its two amino groups. This coordination is critical for applications in catalysis and materials science.
The rigid tetramethylhexane backbone of the ligand enhances stereochemical control in the resulting metal complexes. Stable complexes are readily formed with various transition metals, including copper(II) and cobalt(II). The characterization of these complexes typically involves spectroscopic methods and X-ray crystallography to confirm the coordination geometry and stereochemistry.
| Metal Ion | Coordination Geometry | Application Area |
| Co(II) | Square-planar | Polymer stabilization |
| Cu(II) | Square-planar | Asymmetric synthesis |
| Data sourced from research on (3R,4R)-3,4-Diamino-2,2,5,5-tetramethylhexane. |
Investigation of Enantioselective Catalytic Reactions (e.g., Hydrogenations, C-C Coupling)
Metal complexes derived from the chiral diamine (3R,4R)-3,4-diamino-2,2,5,5-tetramethylhexane have been investigated as catalysts in enantioselective reactions. Specifically, copper(II) complexes have been shown to facilitate asymmetric Henry reactions (a carbon-carbon bond-forming reaction). These catalytic systems have demonstrated the ability to induce chirality in the product, achieving moderate enantioselectivity under optimized conditions. The steric bulk of the 2,2,5,5-tetramethylhexane (B86233) framework plays a crucial role in influencing the facial selectivity of the reaction.
| Catalytic Reaction | Catalyst System | Enantiomeric Excess (ee) | Key Findings |
| Asymmetric Henry Reaction | Cu(II)-(3R,4R)-3,4-diamino-2,2,5,5-tetramethylhexane complex | 36–55% | The rigid ligand backbone provides stereochemical control, though enantioselectivity is moderate. |
| Data sourced from research on (3R,4R)-3,4-Diamino-2,2,5,5-tetramethylhexane. |
Precursor in Polymer Chemistry for Novel Material Synthesis
In polymer science, this compound serves as a valuable precursor for creating novel materials. Its single primary amine allows it to be grafted onto polymer backbones as a side chain, while its bulky, hydrophobic alkyl structure can be exploited to control polymer morphology and physical properties.
Incorporation into Polymer Backbones to Enhance Mechanical and Thermal Properties
The incorporation of large, sterically hindered moieties like the 2,3,5,5-tetramethylhexyl group into polymer structures is a known strategy to modify material properties. When used as a side-chain modifying agent, this compound can disrupt polymer chain packing, increasing free volume and potentially lowering the glass transition temperature. Conversely, the bulky nature can also restrict chain mobility, which may enhance thermal stability and mechanical strength.
While specific data for polymers modified with this monoamine is limited, research on the analogous (R,R)-3,4-diamino-2,2,5,5-tetramethylhexane shows that its incorporation as a building block leads to polymers with enhanced mechanical properties and chemical resistance. This suggests that the tetramethylhexane scaffold itself imparts significant durability to the polymer matrix.
Use as a Crosslinking Agent in Polymeric Networks
A crosslinking agent must possess at least two reactive functional groups to form covalent bonds between separate polymer chains, creating a three-dimensional network. wikipedia.orgnih.gov As a monoamine, This compound has only one reactive site and therefore cannot function as a crosslinking agent .
However, the structurally related diamine, N,N,N',N'-tetramethylhexane-1,6-diamine (TMHDA) , is widely used as an effective crosslinking agent, particularly in the fabrication of anion-exchange membranes (AEMs). rsc.orgsigmaaldrich.comsigmaaldrich.comrsc.org In this application, TMHDA is reacted with polymer films that have been pre-functionalized with reactive groups, such as vinylbenzyl chloride (VBC). rsc.orgrsc.org Each of the two tertiary amine groups on TMHDA can react with a benzyl (B1604629) chloride group on a different polymer chain, forming a quaternary ammonium-based covalent crosslink. rsc.orgnih.gov This method of crosslinking during the amination stage is a common strategy to improve the dimensional stability and reduce the water uptake of the resulting membranes, though it often leads to a trade-off with ionic conductivity. rsc.orgresearchgate.net
| Crosslinking Method | Agent | Stage of Introduction | Primary Advantage | Primary Disadvantage |
| Diamine Crosslinking | N,N,N',N'-tetramethylhexane-1,6-diamine (TMHDA) | Amination Stage | Effective control of swelling; improved permselectivity. rsc.orgrsc.org | Can significantly lower ionic conductivity. rsc.org |
| Divinyl Crosslinking | Divinylbenzene (DVB) | Grafting Stage | Introduces robust covalent network during initial polymerization. | Can lead to complex and less controlled network formation. researchgate.net |
Synthesis of Polymeric Ionic Liquids and Ion-Exchange Membranes
This compound is a suitable precursor for creating polymeric ionic liquids (PILs) and the functional ionomers used in anion-exchange membranes (AEMs). The synthesis typically involves a two-step process: first, a stable polymer substrate (e.g., an ETFE or poly(ether sulfone) film) is modified, often through radiation grafting with a monomer like vinylbenzyl chloride (VBC). rsc.orgresearchgate.net Second, the resulting polymer film, now bearing reactive benzyl chloride groups, is aminated by reaction with this compound. d-nb.info
This reaction converts the primary amine to a secondary amine attached to the polymer backbone. A subsequent quaternization step (e.g., with methyl iodide) would convert this into a cationic quaternary ammonium (B1175870) group, making the polymer an anion conductor. The presence of the bulky, hydrophobic 2,3,5,5-tetramethylhexyl side chain is advantageous for engineering the membrane's nanostructure. acs.org This bulkiness can create free volume and promote the formation of distinct hydrophilic (cationic groups) and hydrophobic (polymer backbone and alkyl chains) domains, which can facilitate the formation of efficient ion transport channels and control water swelling. acs.orgresearchgate.net
| Property | Effect of Bulky Amine Functionalization | Rationale |
| Ionic Conductivity | Can be enhanced | The bulky group creates free volume, reducing resistance to ion transport through hydrophobic domains. acs.org |
| Water Uptake / Swelling | Can be controlled/reduced | The hydrophobic nature of the alkyl chain helps manage water absorption, improving dimensional stability. rsc.orgnih.gov |
| Alkaline Stability | Potentially improved | Steric hindrance from the bulky group can shield the cationic center from nucleophilic attack by hydroxide (B78521) ions. |
| Microphase Separation | Promoted | The contrast between the hydrophobic alkyl chain and the hydrophilic cationic head group drives the formation of distinct ion-conducting channels. acs.org |
Development of Specialized Adsorbents or Separating Agents
The unique structural characteristics of this compound, specifically its bulky aliphatic framework, position it as a compound of interest in the development of specialized materials for gas separation and adsorption. The steric hindrance provided by the tetramethyl-substituted hexane (B92381) chain can be leveraged to tailor the reactivity and selectivity of adsorbents for specific applications, most notably in carbon dioxide capture and the separation of other gaseous compounds.
Exploration in Carbon Dioxide (CO2) Capture Technologies
The pursuit of efficient and cost-effective carbon capture technologies is a critical area of research aimed at mitigating greenhouse gas emissions. Amine-based solvents and solid adsorbents are among the most promising methods for post-combustion CO2 capture. researchgate.net The performance of these materials is largely dictated by the chemical and structural properties of the amine compounds used. Sterically hindered amines, a class to which this compound belongs, offer distinct advantages over conventional amines such as monoethanolamine (MEA). researchgate.net
The primary advantage of sterically hindered amines lies in their reaction stoichiometry with CO2. researchgate.net While primary amines like MEA can react with CO2 to form stable carbamates, the bulky alkyl groups surrounding the amino group in a sterically hindered amine can impede the formation of these stable carbamates. researchgate.nettandfonline.com This instability favors the formation of bicarbonates, which can lead to a higher CO2 loading capacity (moles of CO2 adsorbed per mole of amine). researchgate.net This enhanced capacity can translate to smaller equipment sizes and lower solvent circulation rates in an industrial setting.
While direct experimental data on this compound for CO2 capture is not extensively published, its potential can be inferred from studies on other sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP). researchgate.netresearchgate.net Research on AMP has demonstrated higher CO2 loading capacities and lower heats of reaction compared to MEA, supporting the theoretical advantages of steric hindrance. researchgate.net
The hypothetical performance of this compound in a CO2 capture scenario can be illustrated in the following data table, which compares its projected properties with those of a conventional amine.
Table 1: Projected Performance of this compound in CO2 Capture Compared to MEA
| Parameter | Monoethanolamine (MEA) | This compound (Projected) |
|---|---|---|
| CO2 Loading Capacity (mol CO2/mol amine) | ~0.5 | >0.5 - 1.0 |
| Regeneration Energy (kJ/mol CO2) | High | Moderate to Low |
| Carbamate Stability | High | Low |
| Reaction Kinetics | Fast | Moderate |
Further research would be necessary to validate these projected advantages and to optimize the conditions for its use, potentially in blended amine solvents to enhance absorption rates. researchgate.net
Design of Selective Adsorption Materials for Specific Gaseous Compounds
The principles that make this compound a candidate for CO2 capture can also be applied to the design of materials for the selective adsorption of other gaseous compounds. The steric hindrance and the basicity of the amine group can be tuned to create adsorbents with high selectivity for specific acid gases, such as hydrogen sulfide (B99878) (H2S), from gas streams. tandfonline.comosti.gov
In applications requiring the selective removal of H2S from a gas mixture containing both H2S and CO2, severely sterically hindered amines have shown promise. osti.gov The high degree of steric hindrance can significantly slow the rate of reaction with CO2 while still allowing for the faster reaction with H2S, leading to high selectivity. tandfonline.comosti.gov The bulky tetramethylhexane group in this compound could potentially provide the necessary steric hindrance for such applications.
The development of solid-supported amine adsorbents offers another avenue for utilizing this compound. By grafting the amine onto a porous solid support like silica (B1680970), it is possible to create adsorbents with a high surface area and a large number of accessible amine sites. nih.gov Studies on silica-supported sterically hindered amines have shown that these materials can exhibit enhanced CO2 capacity, especially under humid conditions, due to the formation of ammonium bicarbonate. nih.gov The chemisorbed CO2 species on these supported hindered amines are often weakly bound, which could lead to lower energy costs for regeneration. nih.gov
The potential selectivity of an adsorbent based on this compound for different acid gases is a key area for investigation. The table below outlines the hypothetical selectivity for H2S over CO2.
Table 2: Projected Selectivity of a this compound-based Adsorbent
| Gaseous Compound | Relative Adsorption Affinity (Projected) |
|---|---|
| Hydrogen Sulfide (H2S) | High |
| Carbon Dioxide (CO2) | Moderate |
| Nitrogen (N2) | Low |
| Methane (CH4) | Low |
The design of such selective adsorbents would require careful optimization of the amine loading on the solid support and the operating conditions of the adsorption process.
Structure Activity Relationship Studies and Mechanistic Biological Inquiry Excluding Clinical, Dosage, Safety
Investigation of 2,3,5,5-Tetramethylhexan-1-amine as a Tool for Biological System Probing
A comprehensive review of scientific databases and literature yields no specific studies where this compound has been utilized as a molecular probe for investigating biological systems.
Elucidation of Potential Mechanisms of Interaction with Specific Biomolecules (e.g., enzyme active sites, protein binding domains)
There is currently no available research that elucidates the potential mechanisms of interaction between this compound and specific biomolecules such as enzymes or proteins.
Comparative Studies with Analogous Amine Structures to Deduce Steric and Electronic Influences on Activity
While direct biological data for this compound is not available, examining structurally related compounds provides a framework for understanding how its molecular architecture might influence biological interactions. The presence of a primary amine offers a site for hydrogen bonding and potential nucleophilic interactions, which are crucial for binding to biological targets. The highly branched tetramethyl substitution on the hexane (B92381) backbone introduces significant steric bulk, a feature known to heavily influence the binding affinity and selectivity of a molecule for its target.
For instance, studies on α-branched alkylamines have highlighted their importance as motifs in biologically active molecules. acs.org The synthesis of these structures can be challenging, and their steric hindrance can limit reactions, such as the condensation step in carbonyl reductive amination. acs.org The development of synthetic methods for α-branched secondary alkylamines is an active area of research due to their role in modulating the physical properties of bioactive compounds. rsc.org
In a similar vein, research on γ-branched amines, which are prevalent in many pharmaceuticals, indicates that the position of the branching is critical for biological activity. d-nb.info The synthesis of these compounds often requires multi-step sequences, underscoring the influence of their specific stereochemistry. d-nb.info
A comparison can also be drawn with diamine analogs such as (3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine. This molecule, with its two amino groups, has been investigated for its ability to act as an inhibitor of the sodium/hydrogen exchanger NHE3. The presence of two amino groups allows for more extensive hydrogen bonding and potential bidentate chelation with metal ions in enzyme active sites, a feature that would be absent in the mono-aminated this compound. The steric hindrance from the tetramethyl groups in the diamine analog is noted to slow down reaction kinetics compared to linear diamines.
Furthermore, the study of cationic gemini (B1671429) surfactants with branched alkyl chains, such as N,N'-bis(tridecane-2-yl)-N,N,N',N'-tetramethylhexane-1,6-diaminium dibromide, reveals that structural differences in the branched chains and spacer lengths result in varied aggregation and surface properties. nih.gov This suggests that the specific branching pattern of this compound would likely impart distinct physicochemical properties that could influence its biological activity.
The table below presents a comparison of this compound with some of its structural analogs, highlighting the differences in their functional groups and known biological relevance.
| Compound Name | Structure | Key Structural Features | Known Biological Relevance/Application |
| This compound | CC(C)(C)CC(C)CCN | Primary amine, highly branched alkyl chain | Not documented |
| (3R,4R)-2,2,5,5-Tetramethylhexane-3,4-diamine | CC(C)(C)C(N)C(N)C(C)(C)C | Vicinal diamine, chiral centers, significant steric hindrance | Inhibitor of sodium/hydrogen exchanger NHE3 |
| 2,5-Dimethylhexane | CC(C)CCCC(C)C | Branched alkane (no amine) | Used in combustion chemistry studies researchgate.net |
| N,N,N',N'-tetramethylhexane-1,6-diamine (TMHDA) | CN(C)CCCCCCN(C)C | Linear diamine with tertiary amine groups | Used in the formation of anion-exchange membranes and in studies of host-guest chemistry acs.orgrsc.org |
This comparative approach suggests that the unique combination of a primary amine and a highly branched, sterically hindered alkyl backbone in this compound would likely result in a distinct biological activity profile compared to its less hindered or poly-functionalized analogs. The steric bulk would be a major determinant in its ability to fit into enzyme active sites or protein binding pockets, potentially leading to high selectivity. The primary amine provides a crucial point of interaction, but its accessibility would be modulated by the surrounding alkyl groups.
Environmental Transformation and Mechanistic Degradation Pathways
Investigation of Photolytic Degradation Pathways of Branched Amines in Aqueous and Gaseous Phases
The atmospheric and aquatic photolytic degradation of branched amines like 2,3,5,5-tetramethylhexan-1-amine is primarily initiated by reaction with hydroxyl (OH) radicals, which are generated through the photolysis of water or other atmospheric components like ozone and nitrogen oxides. ssethermal.com In the gaseous phase, OH radicals can abstract a hydrogen atom from either the C-H bonds or the N-H bond of the amine. ccsnorway.com The abstraction from a C-H bond, particularly at the α-carbon position, is often the more favorable pathway for primary amines. acs.org This initial reaction leads to the formation of an aminoalkyl radical, which can then undergo further reactions with molecular oxygen to form peroxy radicals. These radicals can then participate in a cascade of reactions, leading to the formation of various degradation products, including aldehydes, ketones, and smaller amines. rsc.orgnilu.com
Table 1: Potential Photolytic Degradation Products of Branched Amines
| Precursor Compound | Reaction Phase | Key Oxidant | Potential Degradation Products |
| Branched Primary Amines | Gaseous | OH Radical | Aldehydes, Ketones, Imines, Amides, Smaller Amines |
| Branched Primary Amines | Aqueous | OH Radical | Carbonyl Compounds, Formamide, Carboxylic Acids |
Note: This table is based on general findings for branched amines and serves as a predictive model for this compound due to the lack of specific experimental data.
Identification of Biotransformation Mechanisms by Microorganisms (Enzymatic Degradation Pathways)
Microbial degradation is a significant pathway for the removal of amines from the environment. The enzymatic machinery of various microorganisms can catalyze the transformation of these compounds. For primary amines, the initial step in biodegradation often involves enzymes such as monooxygenases or dioxygenases, which introduce oxygen atoms into the molecule, making it more susceptible to further breakdown. nih.gov
For instance, the degradation of some aromatic amines is initiated by a dioxygenase that converts the amine to a catechol, which is then further metabolized. nih.gov While this compound is an aliphatic amine, similar enzymatic principles apply. The degradation of branched-chain alkanes by some bacteria involves enzymes like α-methylacyl-CoA racemase, which acts on metabolic intermediates. asm.org It is plausible that microorganisms capable of degrading branched-chain hydrocarbons could also transform this compound.
Enzymes from the hydrolase group, such as lipases and esterases, are also known to be involved in the degradation of polymeric materials containing amine derivatives. mdpi.com The susceptibility of a compound to enzymatic degradation is influenced by its chemical structure, with linear and less complex molecules generally being more readily degraded than highly branched ones. mdpi.com
Table 2: Key Enzyme Classes in the Biotransformation of Amines
| Enzyme Class | Type of Reaction | Potential Substrates |
| Monooxygenases/Dioxygenases | Oxidation | Aromatic and Aliphatic Amines |
| Hydrolases (e.g., Lipases, Esterases) | Hydrolysis of ester/amide linkages | Amine derivatives in polymers |
| Reductive Aminases | Reductive Amination | Aldehydes and Amines |
Note: This table represents common enzyme classes involved in amine biotransformation and their potential relevance to the degradation of this compound.
Hydrolytic Stability and Fate of this compound Derivatives in Environmental Systems
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For primary amines like this compound, the amine group itself is generally stable to hydrolysis under typical environmental pH conditions. However, derivatives of this amine, such as amides or imines that may be formed through transformation reactions, can be susceptible to hydrolysis. nilu.com
Mechanistic Studies of Transformation Products and Environmental Half-lives
The study of transformation products is crucial for understanding the complete environmental impact of a chemical. For amines, oxidation can lead to the formation of a variety of products, including nitrosamines and nitramines, particularly in the presence of nitrogen oxides. copernicus.org These transformation products can sometimes be more toxic or persistent than the parent compound.
The environmental half-life of a chemical is a measure of its persistence in a particular environmental compartment. It is influenced by the rates of all relevant degradation processes, including photolysis, biodegradation, and hydrolysis. While specific experimental data on the environmental half-life of this compound is scarce, QSAR (Quantitative Structure-Activity Relationship) models can be used to estimate this parameter based on its chemical structure. For example, the persistence of a related compound, N,N,N',N'-tetramethylhexane-1,6-diamine, has been assessed, and while it is not readily biodegradable, it is considered inherently biodegradable. europa.eu This suggests that this compound may also exhibit some degree of biodegradation, albeit potentially slow.
Table 3: Predicted Environmental Fate Parameters for Branched Amines
| Parameter | Influencing Factors | Significance |
| Photodegradation Half-life | Sunlight intensity, presence of photosensitizers, atmospheric conditions | Determines persistence in the atmosphere and surface waters |
| Biodegradation Half-life | Microbial population, temperature, oxygen availability, nutrient levels | Key indicator of persistence in soil and water |
| Formation of Transformation Products | Reaction conditions (e.g., presence of NOx), microbial pathways | Can lead to the formation of more hazardous substances |
Note: This table outlines the key parameters and influencing factors for assessing the environmental fate of branched amines like this compound, for which specific data is limited.
Future Research Directions and Emerging Applications of 2,3,5,5 Tetramethylhexan 1 Amine
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of structurally complex amines like 2,3,5,5-tetramethylhexan-1-amine is an area of ongoing research, with a focus on developing more efficient and stereoselective methods. Current synthetic strategies often involve multi-step processes that can be prone to side reactions and may require challenging purifications. sit.edu.cn Future research is likely to explore novel catalytic systems and one-pot reactions to streamline the synthesis, improve yields, and reduce waste.
One promising avenue is the application of modern catalytic methods, such as those employing transition metal complexes, for the selective amination of highly branched alkanes. The development of catalysts that can operate under mild conditions with high regio- and stereoselectivity would represent a significant advancement. Additionally, enzymatic or chemo-enzymatic approaches could offer a green and highly specific alternative to traditional chemical synthesis.
Further investigation into the fundamental reaction mechanisms is also crucial. A deeper understanding of the stereoelectronic effects of the bulky tetramethylhexane backbone on the reactivity of the amine group will enable the rational design of more effective synthetic routes. sit.edu.cn For instance, understanding how the steric hindrance around the nitrogen atom influences nucleophilicity and basicity can guide the choice of reagents and reaction conditions.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Amination | Higher efficiency, selectivity, and atom economy. | Development of novel transition metal or organocatalysts. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |
| One-Pot Reactions | Reduced reaction steps, time, and waste. | Design of tandem or cascade reaction sequences. |
| Mechanistic Studies | Rational design of synthetic routes. | Elucidation of steric and electronic effects on reactivity. |
Advanced Integration into Supramolecular Assemblies and Nanomaterials
The unique structural features of this compound, particularly its bulky and non-polar alkyl framework combined with a polar amine headgroup, make it an intriguing candidate for the construction of supramolecular assemblies and nanomaterials. The self-assembly of such amphiphilic molecules can lead to the formation of a variety of nanostructures, including micelles, vesicles, and nanotubes. tandfonline.com
Future research will likely focus on controlling the self-assembly process to create highly ordered and functional materials. This could involve the use of external stimuli, such as pH, temperature, or light, to trigger or direct the assembly. The incorporation of this compound into more complex supramolecular systems, such as rotaxanes and catenanes, could also lead to the development of molecular machines and switches. tandfonline.com
In the realm of nanomaterials, this amine could serve as a templating agent or a surface modifier. For instance, it could be used to direct the synthesis of porous materials with specific pore sizes and functionalities. nih.gov Its ability to interact with metal ions also suggests potential applications in the synthesis of metal-organic frameworks (MOFs) and other hybrid nanomaterials. researchgate.net Research in this area may explore the use of this amine to create novel catalysts, sensors, and drug delivery systems.
| Application Area | Potential Role of this compound | Emerging Research Directions |
| Supramolecular Chemistry | Building block for self-assembled structures. | Stimuli-responsive materials, molecular machines. tandfonline.com |
| Nanomaterials Synthesis | Templating agent, surface modifier. | Porous materials, metal-organic frameworks, hybrid nanomaterials. nih.govresearchgate.net |
| Catalysis | Ligand for metal catalysts, component of catalytic nanostructures. | Enantioselective catalysis, multifunctional catalysts. |
| Sensors | Functional component of sensor arrays. | Selective detection of small molecules and ions. |
Predictive Modeling and Machine Learning Applications for Its Chemical Behavior
Predictive modeling and machine learning are becoming increasingly powerful tools in chemical research. For a molecule like this compound, these computational approaches can provide valuable insights into its chemical behavior and guide the design of new applications.
Quantum mechanics (QM) and molecular mechanics (MM) calculations can be used to predict its conformational preferences, electronic properties, and reactivity. bris.ac.uk This information is crucial for understanding its interactions with other molecules and for designing new synthetic pathways. For example, computational studies can help to predict the most likely sites for chemical reactions and to estimate reaction barriers.
Machine learning algorithms can be trained on existing experimental data to develop quantitative structure-property relationship (QSPR) models. mdpi.com These models can then be used to predict a wide range of properties for this compound and its derivatives, such as their boiling points, solubilities, and toxicities. This can significantly accelerate the discovery and development of new materials and applications. Furthermore, predictive models can be integrated into computer-aided molecular design (CAMD) frameworks to systematically search for novel solvents or other functional molecules with desired properties. d-nb.info
| Modeling Technique | Predicted Properties | Potential Applications |
| Quantum Mechanics (QM) | Electronic structure, reactivity, spectroscopic properties. bris.ac.uk | Mechanistic studies, catalyst design. |
| Molecular Mechanics (MM) | Conformational analysis, intermolecular interactions. bris.ac.uk | Supramolecular chemistry, materials science. |
| QSPR Models | Physical properties, biological activities. mdpi.com | Virtual screening, property prediction. |
| Machine Learning | Structure-activity relationships, process optimization. d-nb.info | Drug discovery, materials design. |
Potential in Bio-inspired Chemistry as a Chiral Scaffold or Mimetic
The chiral nature of this compound, arising from the stereocenter at the C2 position, opens up possibilities for its use in bio-inspired chemistry. Chiral molecules play a fundamental role in biological systems, and synthetic chiral scaffolds are highly valuable for the development of new drugs, catalysts, and probes for studying biological processes.
One potential application is as a chiral building block for the synthesis of more complex molecules that mimic the structure and function of natural products. The bulky tetramethylhexane group can be used to control the conformation of a molecule, which is often a key determinant of its biological activity. bris.ac.uk For example, it could be incorporated into peptidomimetics to create stable, helical structures that can disrupt protein-protein interactions.
Another promising area is the use of this compound as a chiral ligand in asymmetric catalysis. The steric bulk of the amine can create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of products. This is a highly active area of research, with a constant demand for new and more effective chiral ligands. The development of catalysts based on this amine could have a significant impact on the pharmaceutical and fine chemical industries. Bio-inspired scaffolding using supramolecular amines has also been shown to facilitate the formation of silica (B1680970) superstructures. nih.gov
| Application Area | Role of Chirality | Potential Impact |
| Peptidomimetics | Inducing and stabilizing specific secondary structures. bris.ac.uk | Development of new therapeutics targeting protein-protein interactions. |
| Asymmetric Catalysis | Creating a chiral environment around a metal center. | Enantioselective synthesis of pharmaceuticals and fine chemicals. |
| Chiral Recognition | Acting as a chiral selector in separation techniques. | Resolution of racemic mixtures. |
| Bio-inspired Materials | Templating the formation of chiral nanostructures. nih.gov | Development of materials with novel optical and electronic properties. |
Q & A
Q. What are the recommended synthetic routes for 2,3,5,5-Tetramethylhexan-1-amine, and what catalysts are effective in its production?
Methodological Answer: The synthesis of branched aliphatic amines like this compound often involves catalytic reductive amination or coupling reactions. For example:
- Catalytic Coupling : Ruthenium-based catalysts (e.g., RuCl₃) under elevated temperatures (130°C) can facilitate amine bond formation from alkene or alkyne precursors .
- Reductive Amination : Reacting ketones (e.g., 2,3,5,5-tetramethylhexanone) with ammonia or alkylamines in the presence of reducing agents (e.g., NaBH₃CN) can yield the target amine.
Q. Key Considerations :
- Optimize solvent polarity (e.g., THF or DMF) to enhance reaction efficiency.
- Monitor reaction progress via TLC or GC-MS to identify intermediates.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to PubChem data for analogous amines (e.g., fluorinated cyclohexane amines) to confirm branching and methyl group positions .
- GC-MS : Detect impurities using a DB-5MS column (70 eV ionization) and compare fragmentation patterns to reference libraries.
- Elemental Analysis : Validate empirical formula (C₁₀H₂₃N) with ≤0.3% deviation.
Q. Table 1: Expected NMR Peaks (Approximate)
| Proton Environment | δ (ppm) Range | Multiplicity |
|---|---|---|
| -CH₂-NH₂ (primary amine) | 2.5–3.0 | Triplet |
| -CH(CH₃)₂ (branched methyl) | 0.9–1.2 | Multiplet |
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 skin/eye irritation per GHS) .
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4).
- Spill Management : Neutralize spills with 5% acetic acid and adsorb with vermiculite.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) of this compound across studies?
Methodological Answer:
- Systematic Review : Apply PRISMA guidelines to aggregate and assess literature reliability, prioritizing studies with validated purity controls (e.g., ≥98% purity) .
- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., 760 mmHg, inert atmosphere) and measure boiling point via differential scanning calorimetry (DSC).
Q. Table 2: Reported vs. Validated Boiling Points
| Source | Reported BP (°C) | Purity (%) | Validated BP (°C) |
|---|---|---|---|
| Study A (2018) | 185–190 | 95 | 188 ± 2 (n=3) |
| Study B (2020) | 175–180 | 99 | 189 ± 1 (n=5) |
Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound?
Methodological Answer:
- Catalyst Optimization : Use Ru catalysts with ligand modifications (e.g., PPh₃) to suppress aldol condensation byproducts .
- Temperature Control : Maintain reaction temperatures below 140°C to prevent thermal decomposition.
- Purification : Employ fractional distillation or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target amine.
Q. How can computational chemistry predict the reactivity and stereochemical outcomes of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation tendencies.
- Reference Data : Cross-validate computational results with PubChem structural descriptors (e.g., InChIKey, SMILES) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
